Potency and Selectivity: Z-VAD-FMK Exhibits a Superior Cytokine Suppression Profile vs. Ac-YVAD-CMK
In a head-to-head comparison using LPS-stimulated human whole blood, the broad-spectrum inhibitor Z-VAD-FMK and the purported caspase-1-selective inhibitor Ac-YVAD-CMK exhibited diametrically opposed cytokine suppression profiles. Z-VAD-FMK demonstrated weak suppression of IL-1β but potently suppressed TNFα, IL-6, and IL-8. In contrast, Ac-YVAD-CMK led to pronounced decreases in IL-1β with less suppression of TNFα, IL-6, and IL-8 [1]. This demonstrates that Z-VAD-FMK's functional profile is distinct from a 'selective' inhibitor, impacting a broader network of inflammatory cytokines beyond IL-1β.
| Evidence Dimension | Differential suppression of cytokine secretion profile |
|---|---|
| Target Compound Data | Weak suppression of IL-1β; strong suppression of TNFα, IL-6, IL-8 |
| Comparator Or Baseline | Ac-YVAD-CMK: Pronounced decrease in IL-1β; less suppression of TNFα, IL-6, IL-8 |
| Quantified Difference | Qualitatively opposite profile, with Z-VAD-FMK showing strong suppression of TNFα, IL-6, and IL-8, which Ac-YVAD-CMK does not. |
| Conditions | Human whole blood stimulated with Lipopolysaccharide (LPS). |
Why This Matters
For researchers studying inflammasome or inflammatory pathways, Z-VAD-FMK is not a simple substitute for a caspase-1 inhibitor; its unique cytokine suppression signature makes it the preferred tool when broad, non-selective inhibition of inflammatory cytokine production is the experimental goal.
- [1] Lipinska, K., Malone, K. E., Moerland, M., & Kluft, C. (2014). Applying caspase-1 inhibitors for inflammasome assays in human whole blood. Journal of Immunological Methods, 411, 66-69. View Source
